![molecular formula C19H15N3O3S B2382295 5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-52-9](/img/structure/B2382295.png)
5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a heterocyclic compound . Thiazolopyrimidines, the class of compounds to which it belongs, are analogs of purine bases and exhibit a broad spectrum of pharmacological activity . They have been reported to have anticancer, sedative, anticonvulsant, antimicrobial, antidiabetic, monoamine oxidase A and B inhibitory, and antiviral properties .
Synthesis Analysis
The synthesis of thiazolopyrimidines involves multicomponent sonochemical reactions . A three-component condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation leads to the formation of various thiazolopyrimidines . The structure of the aldehyde component plays a crucial role in determining the direction of the reaction .Molecular Structure Analysis
The molecular structure of thiazolopyrimidines is determined by one- and two-dimensional NMR and IR spectroscopy . The presence of ethyl and NH2 at specific chemical shifts in the 1H NMR of compounds is a clear evidence for the cyclization process at carbonitrile (C≡N) rather than ester (CO2Et) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolopyrimidines include Michael addition and S-alkylation . The reactions proceed smoothly via thia-Michael addition in ethanol and in high yields . The position of substituents in the initial aldehyde is the crucial factor determining the reaction direction .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis and potential antimicrobial applications of compounds structurally related to 5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. For instance, compounds within this class, such as thieno[2,3-d]pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial activities against various strains of bacteria and fungi. These studies reveal that these compounds exhibit significant antimicrobial properties, suggesting potential utility in developing new antimicrobial agents (Kolisnyk et al., 2015), (Abu‐Hashem et al., 2020).
Anticancer and Anti-Inflammatory Properties
Several studies have also explored the anticancer and anti-inflammatory properties of related thiazolo[3,2-a]pyrimidine derivatives. These compounds have been synthesized and assessed for their potential in inhibiting cancer cell growth and reducing inflammation, showcasing their potential as therapeutic agents for treating cancer and inflammatory disorders (Rahmouni et al., 2016), (Tozkoparan et al., 1999).
Novel Synthetic Routes and Chemical Properties
Research into the chemical synthesis and properties of thiazolo[3,2-a]pyrimidine derivatives, including the compound , has led to the development of novel synthetic routes and the exploration of their chemical behavior. These studies contribute to a deeper understanding of the compound's chemical characteristics and potential modifications for enhanced biological activity (O'Rourke et al., 2018).
Potential as Lactate Uptake Inhibitors
The thieno[3,2-a]pyrimidine core, present in the compound of interest, has been investigated for its potential as a lactate uptake inhibitor, indicating possible applications in treating conditions associated with altered lactate transport, such as certain cancers (O'Rourke et al., 2018).
Future Directions
The future directions for research on “5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” and related compounds could involve further exploration of their pharmacological activities and potential therapeutic applications . Additionally, the development of more efficient synthetic approaches for the construction of these types of compounds could be another area of focus .
Mechanism of Action
Target of Action
Thiazolopyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit a broad spectrum of pharmacological activities . They are considered structural analogs of biogenic purine bases and can potentially act as purine antagonists .
Mode of Action
Thiazolopyrimidines are known to interact with various biological targets due to their structural similarity to purine bases . They can potentially bind to the target sites of cancer cells and disrupt their genetic pathways .
Biochemical Pathways
Thiazolopyrimidines have been reported to possess anticancer, antiviral, anti-inflammatory, and antinociceptive activities, among others . This suggests that they may affect a variety of biochemical pathways related to these functions.
Result of Action
Some thiazolopyrimidines have been reported to exhibit potent cytotoxic activity against various cancer cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.
properties
IUPAC Name |
5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-17(16-12-20-19-22(18(16)24)10-11-26-19)21-13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGYYALBERLCNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

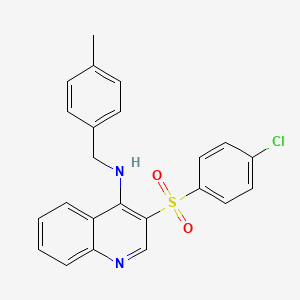
![1-Bromo-4-[difluoro(methoxy)methyl]benzene](/img/structure/B2382215.png)
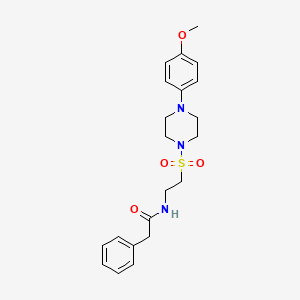
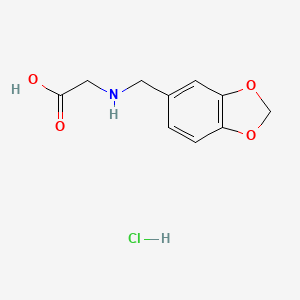
![1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382220.png)
![N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2382221.png)
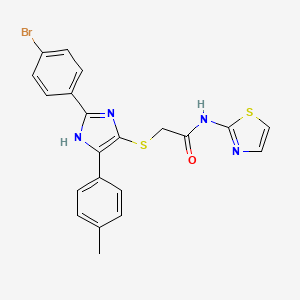
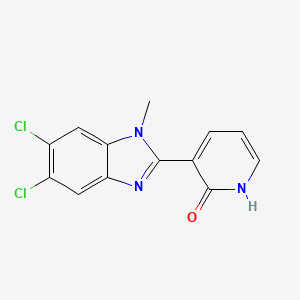
![1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2382226.png)
![5-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2382231.png)
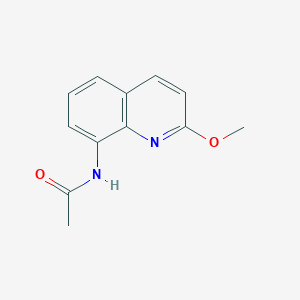
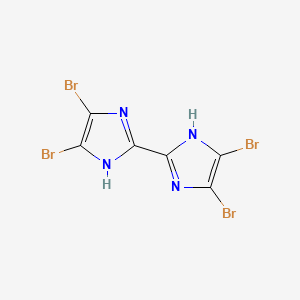
![2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2382234.png)
